2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of furan-2-carboxylic acid with a suitable pyrimidine precursor. One common method includes the use of a cyclization reaction where furan-2-carboxylic acid is reacted with urea or thiourea under acidic or basic conditions to form the desired pyrimidine ring. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(Furan-2-yl)-6-hydroxy-1,6-dihydropyrimidine-5-carboxylic acid.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler compound with only the furan ring.
Pyrimidine-5-carboxylic acid: Contains only the pyrimidine ring.
2,5-Furandicarboxylic acid: A derivative of furan with two carboxylic acid groups.
Uniqueness
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the combination of both furan and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1240595-44-1 |
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Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.2 |
Purity |
0 |
Origin of Product |
United States |
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